molecular formula C15H12N2S B1348431 4-(2-Phenyl-1,3-thiazol-4-yl)aniline CAS No. 25021-48-1

4-(2-Phenyl-1,3-thiazol-4-yl)aniline

Cat. No.: B1348431
CAS No.: 25021-48-1
M. Wt: 252.3 g/mol
InChI Key: IOPGDXLYFPHBLA-UHFFFAOYSA-N
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Description

4-(2-Phenyl-1,3-thiazol-4-yl)aniline (CAS: 25021-48-1) is a thiazole-based aromatic amine characterized by a phenyl group at position 2 of the thiazole ring and an aniline moiety at position 4 (Figure 1). This compound serves as a versatile scaffold in medicinal and materials chemistry due to its electron-rich aromatic system, which facilitates π-π stacking and hydrogen bonding.

Properties

IUPAC Name

4-(2-phenyl-1,3-thiazol-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2S/c16-13-8-6-11(7-9-13)14-10-18-15(17-14)12-4-2-1-3-5-12/h1-10H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPGDXLYFPHBLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365979
Record name 4-(2-phenyl-1,3-thiazol-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25021-48-1
Record name 4-(2-phenyl-1,3-thiazol-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hantzsch Thiazole Synthesis (Classical Route)

The most common and widely reported method for synthesizing 4-(2-Phenyl-1,3-thiazol-4-yl)aniline is based on the Hantzsch thiazole synthesis , which involves the cyclization of α-haloketones with thioamides or thiourea derivatives.

Typical Procedure:

  • Starting Materials:
    • 2-Bromoacetophenone (α-haloketone)
    • Thiourea (thioamide source)
  • Solvent: Ethanol or other polar protic solvents
  • Conditions: Reflux under stirring for several hours
  • Reaction: The α-haloketone reacts with thiourea to form 2-phenyl-1,3-thiazole-4-amine intermediate.
  • Subsequent Step: The intermediate is then reacted with aniline or aniline derivatives to introduce the aniline moiety at the 4-position, yielding the target compound.
Step Reactants Conditions Product Yield (%)
1 2-Bromoacetophenone + Thiourea Reflux in ethanol, 4-6 h 2-Phenyl-1,3-thiazole-4-amine 70-85%
2 2-Phenyl-1,3-thiazole-4-amine + Aniline Reflux, suitable solvent (e.g., ethanol) This compound 65-80%

This method is favored for its simplicity, moderate to good yields, and the availability of starting materials.

Multi-Step Organic Synthesis via Amide Coupling

An alternative approach involves the synthesis of thiazole intermediates followed by amide bond formation with aniline derivatives. This method is more common in the preparation of related compounds but can be adapted for this compound.

  • Key Reaction: Condensation of 2-phenyl-1,3-thiazole-4-amine with activated aniline derivatives or acid chlorides under basic conditions using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or triethylamine as base.
Reagents Conditions Notes
2-Phenyl-1,3-thiazole-4-amine + Aniline derivative Room temperature to reflux, solvent like dichloromethane or DMF, presence of DCC or EDC Enables formation of amide or substituted aniline linkages

This method allows for structural diversification but is less direct than the Hantzsch synthesis.

Industrial Scale Considerations

For industrial production, the synthesis is optimized for:

  • Yield and Purity: Using automated reactors and continuous flow synthesis to improve reproducibility and scalability.
  • Environmental Compliance: Solvent recovery, waste management, and use of greener solvents where possible.
  • Process Optimization: Reaction times, temperatures, and reagent stoichiometry are fine-tuned to maximize output and minimize by-products.

Reaction Mechanisms and Chemical Insights

Hantzsch Thiazole Formation Mechanism

  • The α-haloketone undergoes nucleophilic attack by the sulfur atom of thiourea, forming a thioether intermediate.
  • Intramolecular cyclization occurs with the amine group attacking the carbonyl carbon, leading to ring closure and formation of the thiazole ring.
  • Subsequent elimination of ammonia or halide completes the heterocycle formation.

Functionalization with Aniline

  • The amino group on the thiazole intermediate can be substituted or coupled with aniline derivatives via nucleophilic aromatic substitution or amide bond formation, depending on the synthetic route.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Disadvantages Typical Yield
Hantzsch Synthesis 2-Bromoacetophenone, Thiourea, Aniline Ethanol, reflux Simple, direct Moderate to high yield, straightforward Requires careful control of reaction time and temperature 65-85%
Amide Coupling 2-Phenyl-1,3-thiazole-4-amine, Aniline derivatives DCC, Triethylamine, DMF Multi-step, room temp to reflux Allows structural diversity More complex, longer synthesis 50-75%
Industrial Scale Same as above Automated reactors, optimized solvents Continuous flow, controlled High purity, scalable Requires investment in equipment >80% (optimized)

Research Findings and Notes

  • The Hantzsch synthesis remains the most cited and practical method for laboratory-scale preparation of this compound due to its efficiency and accessibility of reagents.
  • Modifications to reaction conditions, such as solvent choice and temperature, can influence yield and purity.
  • Industrial methods focus on process intensification and environmental sustainability, often employing continuous flow reactors and solvent recycling.
  • While biological activity data for this specific compound are limited, its structural analogs suggest potential pharmacological applications, motivating the development of efficient synthetic routes.

Chemical Reactions Analysis

4-(2-Phenyl-1,3-thiazol-4-yl)aniline undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation . Major products formed from these reactions include various derivatives with altered functional groups, enhancing the compound’s biological activity or chemical stability .

Scientific Research Applications

Mechanism of Action

The biological activity of 4-(2-Phenyl-1,3-thiazol-4-yl)aniline is primarily due to its ability to interact with various molecular targets. The compound’s thiazole ring can engage in hydrogen bonding and π-π interactions with enzymes and receptors, inhibiting their activity. For instance, it may inhibit the biosynthesis of essential biomolecules in pathogens, leading to their death . The exact pathways involved can vary depending on the specific application and target organism .

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

Key substituent variations in analogous compounds influence electronic properties, solubility, and bioactivity:

Compound Name Substituents on Thiazole/Aniline Key Structural Features
4-(2-Phenyl-1,3-thiazol-4-yl)aniline Phenyl (C₆H₅) at thiazole-2; aniline at thiazole-4 Electron-rich aromatic system; planar geometry
4-[2-(2-Ethylhexyl)-1,3-thiazol-4-yl]aniline () 2-Ethylhexyl at thiazole-2 Aliphatic chain enhances hydrophobicity; δ 11.07 ppm (¹³C NMR for terminal CH₃)
4-{2-[3-(4-Chlorophenyl)...}aniline (82g, ) 4-Chlorophenyl and isopropyl groups Electron-withdrawing Cl increases polarity; IC₅₀ = 67.93 μg/mL (antioxidant)
4-(2-Methyl-1,3-thiazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline () Methyl at thiazole-2; pyrazolylmethyl at aniline Enhanced solubility via pyrazole; MW = 284.38 g/mol

Electronic Effects :

  • Electron-withdrawing groups (e.g., Cl, CF₃) : Increase electrophilicity, improving interactions with biological targets (e.g., COX/LOX enzymes) .

Physicochemical Properties

Property This compound 4-(4-Fluorophenyl-1,3-thiazol-2-yl)aniline () 4-(2-Methyl-1,3-thiazol-4-yl)aniline dihydrochloride ()
Molecular Formula C₁₅H₁₁N₂S C₁₅H₁₁FN₂S C₁₂H₁₃N₃S·2HCl
Molecular Weight ~259.32 g/mol 270.32 g/mol 296.22 g/mol
Solubility Likely low (hydrophobic aryl) Moderate (polar F substituent) High (dihydrochloride salt)
Crystallinity Planar structure (inferred) Triclinic, P̄1 symmetry Not reported

Biological Activity

4-(2-Phenyl-1,3-thiazol-4-yl)aniline, a thiazole derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which contributes to its interaction with various biological targets. Here, we explore its biological activity, mechanisms of action, and relevant research findings.

Target Interactions
Thiazole derivatives are known to interact with multiple biological targets, leading to various therapeutic effects. The primary mechanisms include:

  • Antimicrobial Activity : Thiazole derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival .
  • Antitumor Effects : Some studies indicate that thiazole compounds can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells .
  • Antioxidant Properties : The antioxidant activity of thiazoles may be attributed to their ability to scavenge free radicals, thereby protecting cells from oxidative stress .

Biological Activities

The biological activities associated with this compound include:

Activity Description
AntimicrobialEffective against various bacteria and fungi; disrupts cell wall integrity
AntitumorInhibits CDK2 activity, potentially reducing tumor growth
AntioxidantScavenges free radicals, protecting cells from oxidative damage
Anti-inflammatoryModulates inflammatory pathways, potentially reducing inflammation
NeuroprotectiveExhibits protective effects on neuronal cells in models of neurodegeneration

Case Studies and Experimental Evaluations

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. It demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Antitumor Activity : In vitro studies have shown that compounds similar to this compound can inhibit CDK2 in lung cancer cell lines. This inhibition was associated with decreased cell viability and proliferation rates .
  • Antioxidant Activity : Research indicated that thiazole derivatives possess significant antioxidant activity as measured by DPPH radical scavenging assays. The presence of electron-withdrawing groups enhanced this property, suggesting a structure-activity relationship (SAR) that could guide future synthesis of more potent derivatives .

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